Mdphp(hydrochloride)

Monoamine transporter pharmacology Synthetic cathinone SAR In vitro uptake inhibition

3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) hydrochloride is a synthetic cathinone of the pyrovalerone subclass, characterized by a 3,4-methylenedioxy ring substitution, a pyrrolidine moiety, and an n-butyl α-alkyl chain (C6). It is a potent norepinephrine-dopamine reuptake inhibitor (NDRI) with nanomolar affinity at human DAT and NET.

Molecular Formula C17H24ClNO3
Molecular Weight 325.833
CAS No. 24622-61-5
Cat. No. B593208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdphp(hydrochloride)
CAS24622-61-5
Synonyms3,4-MD-α-PHP; 3,4-MDPHP
Molecular FormulaC17H24ClNO3
Molecular Weight325.833
Structural Identifiers
SMILESCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl
InChIInChI=1S/C17H23NO3.ClH/c1-2-3-6-14(18-9-4-5-10-18)17(19)13-7-8-15-16(11-13)21-12-20-15;/h7-8,11,14H,2-6,9-10,12H2,1H3;1H
InChIKeyUDZJNLZRWBOFTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDPHP (hydrochloride) CAS 24622-61-5: Structural Identity and Class Placement for Informed Procurement


3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) hydrochloride is a synthetic cathinone of the pyrovalerone subclass, characterized by a 3,4-methylenedioxy ring substitution, a pyrrolidine moiety, and an n-butyl α-alkyl chain (C6). It is a potent norepinephrine-dopamine reuptake inhibitor (NDRI) with nanomolar affinity at human DAT and NET [1]. Originally described in a 1960s patent, MDPHP has recently emerged as a novel psychoactive substance (NPS) in European and Italian drug markets [2]. The hydrochloride salt (CAS 24622-61-5) is the standard reference form, supplied as a crystalline solid with ≥98% purity and characterized solubility in PBS, ethanol, and DMSO .

Why MDPHP (hydrochloride) Cannot Be Substituted with MDPV, α-PVP, or Shorter-Chain Pyrovalerones for Quantitative Research


The alkyl chain length in pyrovalerone cathinones directly modulates monoamine transporter affinity, DAT/SERT selectivity, and metabolic stability [1]. MDPHP (n-butyl) differs from MDPV (n-propyl) by a single methylene unit, yet this subtle change shifts the DAT/SERT inhibition ratio from 241 (MDPV) to 184 (MDPHP), indicating a measurably less dopamine-selective profile [1]. In vivo, MDPHP and MDPV produce near-identical locomotor and cardiovascular phenotypes at overlapping dose ranges (0.01–20 mg/kg i.p.), meaning substitution without re-validation of dose-response can confound behavioural pharmacology studies [2]. Moreover, MDPHP's distinct Phase I and II metabolic pathways generate hydroxylated and glucuronidated metabolites that are structurally divergent from MDPV's catechol metabolites, requiring compound-specific analytical reference standards for forensic or toxicological quantification [3].

Quantitative Differentiation Evidence: MDPHP (hydrochloride) Versus Closest Pyrovalerone Analogs


Monoamine Transporter Inhibition: MDPHP vs. MDPV, MDPBP, and α-PVP at Human DAT, NET, SERT

In HEK293 cells overexpressing human transporters, MDPHP inhibits DAT with an IC50 of 0.05 μM (95% CI 0.04–0.07 μM) and NET with an IC50 of 0.06 μM (0.03–0.13 μM), potency comparable to MDPV (DAT IC50 0.03 μM, NET IC50 0.05 μM) [1]. The key differentiating parameter is the DAT/SERT selectivity ratio: MDPHP yields a ratio of 184 (86–350), while MDPV exhibits 241 (132–367), and α-PVP exceeds 1,000 [1]. This indicates that MDPHP is approximately 24% less DAT-selective than MDPV relative to SERT affinity. Compared to the shorter-chain homolog MDPPP (DAT/SERT ratio 80) and the medium-chain MDPBP (ratio 155), MDPHP occupies a distinct position within the homologous series, with SERT IC50 of 9 μM (6.0–14 μM) — lower than MDPPP (43 μM) but higher than MDPBP (11 μM) [1].

Monoamine transporter pharmacology Synthetic cathinone SAR In vitro uptake inhibition

Locomotor and Cardiovascular Phenotype: Direct Head-to-Head MDPHP vs. MDPV in CD-1 Mice

Acute administration of MDPHP (0.01–20 mg/kg i.p.) in CD-1 male mice produced dose-dependent increases in spontaneous locomotor activity and aggressive behaviour, with cardiovascular effects (elevated heart rate and blood pressure) emerging at the higher end of the dose range [1]. In a side-by-side design with MDPV at identical doses and route, MDPHP generated sensorimotor, behavioural, and cardiorespiratory effects that were statistically indistinguishable from MDPV across all endpoints measured over a 240-minute observation window [1]. Basal stimulated motor activity in the control group was 206.3 ± 23.2 seconds on the accelerod; both MDPHP and MDPV reduced this performance in a dose-related manner [1]. The parallel phenotype, combined with MDPHP's distinct DAT/SERT selectivity, indicates that MDPHP recapitulates MDPV's in vivo stimulant signature while engaging serotonergic systems to a greater degree — a pharmacodynamic intersection not achievable with MDPV, α-PVP, or MDPBP [1].

Behavioural pharmacology In vivo phenotyping Cardiovascular safety

Cell Death Mechanism Differentiation: MDPHP Induces Necrosis Without Apoptosis in SH-SY5Y Cells

In dopaminergic-differentiated SH-SY5Y human neuroblastoma cells exposed for 24 hours, MDPHP (4′-methyl-alpha-pyrrolidinohexiophenone, 3,4-MDPHP) induced concentration-dependent loss of viability and oxidative stress, with cell death proceeding exclusively through necrosis [1]. In contrast, the comparator phenethylamine 2-Cl-4,5-MDMA triggered apoptotic cell death characterized by increased expression of pro-apoptotic Bax and caspase-3 activation, while fentanyl activated both apoptotic and necrotic pathways [1]. MDPHP exposure did not increase Bax or caspase-3 activity [1]. Separate studies on MDPV in SH-SY5Y cells report that MDPV induces both apoptosis and necrosis, involving chromatin condensation, pyknotic nuclei, and activation of caspases-3, -8, and -9 [2]. This mechanistic divergence — MDPHP favouring necrosis versus MDPV inducing mixed apoptosis/necrosis — suggests structurally determined differences in mitochondrial or death-receptor pathway engagement within the pyrovalerone series.

In vitro neurotoxicity Cell death mechanisms Dopaminergic neuron models

Metabolic Stability and Urinary Detection Window: MDPHP Exceeds 72 Hours in Human Case Series

MDPHP undergoes extensive Phase I (demethylenation, pyrrolidine oxidation, alkyl hydroxylation) and Phase II (glucuronidation) metabolism, with parent compound and metabolites detectable in human urine for more than 72 hours post-exposure in documented case series [1]. This extended detection window is a key practical differentiator from MDPV, which displays rapid pharmacokinetics in rats (Tmax 12.9–18.6 min, brain elimination t½ ≈ 61 min) and a relatively short urinary detection timeframe [2]. The longer persistence of MDPHP and its hydroxylated/glucuronidated conjugates in biological matrices necessitates dedicated analytical reference standards for accurate quantification in forensic and clinical toxicology workflows [3]. Quantitative tissue distribution data from a fatal intoxication case demonstrate that MDPHP achieves femoral blood concentrations of 354.5 ng/mL, urine 1,900 ng/mL, and bile 3,000 ng/mL, whereas co-detected MDPV, MDPBP, and MDPPP were present at significantly lower levels, consistent with their presence as synthetic impurities rather than primary toxic agents [3].

Forensic toxicology Metabolism and elimination Analytical detection window

Where MDPHP (hydrochloride) Provides Definitive Research or Procurement Value Over Structural Analogs


Structure-Activity Relationship (SAR) Studies on the Pyrovalerone Alkyl Chain Series

MDPHP (C6 alkyl chain) is an essential member of the homologous series MDPPP (C3) → MDPBP (C4) → MDPV (C5) → MDPHP (C6) for studying the impact of α-alkyl chain length on DAT/NET/SERT affinity, DAT/SERT selectivity, and lipid solubility [1]. Its IC50 and selectivity data are directly comparable under identical assay conditions, enabling quantitative SAR modeling without inter-laboratory variability [1].

In Vivo Behavioural Pharmacology Requiring MDPV-Like Psychostimulant Potency with Reduced DAT Selectivity

Researchers requiring an MDPV-equivalent locomotor and cardiovascular stimulant phenotype but seeking to dissect the contribution of serotonergic engagement should select MDPHP over MDPV, as MDPHP's 24% lower DAT/SERT ratio implies greater serotonergic tone at behaviourally active doses [1][2]. This makes MDPHP particularly suited for studies examining 5-HT-mediated modulation of cathinone-induced aggression, hyperthermia, or neurotoxicity [2].

In Vitro Neurotoxicity Pathway Dissection — Necrosis-Selective Tool Compound

In SH-SY5Y dopaminergic models, MDPHP uniquely triggers necrosis without activating Bax/caspase-3 apoptosis machinery [3]. This property allows investigators to pharmacologically isolate necrotic cell death pathways in cathinone neurotoxicity research, an option not available with MDPV (which activates both apoptosis and necrosis) or 2-Cl-4,5-MDMA (which activates only apoptosis) [3].

Forensic Toxicology Reference Standard for Extended Detection Window Confirmation

MDPHP's documented persistence in urine exceeding 72 hours post-exposure, and its presence at high concentrations (μg/mL range) in multiple post-mortem matrices, makes certified MDPHP hydrochloride reference standards indispensable for forensic laboratories validating LC-MS/MS or GC-MS methods for retrospective exposure confirmation [4]. Unlike MDPV, whose rapid elimination limits detection to acute-phase samples, MDPHP analysis extends the actionable window for toxicological casework [4].

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